(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate

Descripción general

Descripción

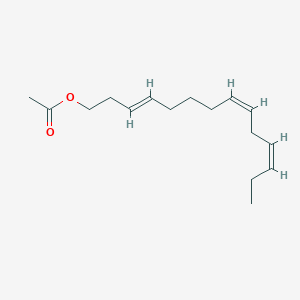

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is a chemical compound known for its role as a sex pheromone in certain insect species, particularly the tomato pest Scrobipalpuloides absoluta . This compound is characterized by its unique structure, which includes three double bonds at positions 3, 8, and 11, and an acetate group at the terminal position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the use of Wittig reactions to form the double bonds in a controlled manner . The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound’s conjugated triene system undergoes oxidation at specific double bonds. Key findings include:

Reduction Reactions

Controlled hydrogenation preserves stereochemistry at critical positions:

Substitution Reactions

The acetate group undergoes nucleophilic substitution under basic or acidic conditions:

Wittig Reaction

- Purpose : Stereoselective formation of the 8Z double bond.

- Conditions : Phosphonium ylide + aldehyde precursor.

- Yield : >90% stereochemical purity .

Modified Knoevenagel Condensation

- Purpose : Formation of the 3E double bond.

- Conditions : DBU (1,8-diazabicycloundec-7-ene) catalysis.

- Yield : 85–90% efficiency .

Industrial-Scale Production

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Insect Behavior Studies

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is primarily recognized as a sex pheromone for the South American tomato pinworm (Scrobipalpuloides absoluta). Research indicates that this compound plays a critical role in mating behaviors among insects:

- Behavioral Response : The compound interacts with olfactory receptors in male pinworms, triggering attraction to females. Studies have shown that a mixture of (3E,8Z,11Z)-tetradecatrienyl acetate and other related compounds significantly increases male attraction in controlled environments such as wind tunnels .

Pest Management

The application of this compound in pest management strategies provides an eco-friendly alternative to traditional insecticides:

- Pheromone Traps : This compound is utilized in traps to disrupt mating cycles by saturating environments with synthetic pheromones. This method effectively reduces pest populations without the adverse effects associated with chemical pesticides .

- Integrated Pest Management (IPM) : Its integration into IPM strategies allows for sustainable agricultural practices that rely less on synthetic chemicals while maintaining effective pest control .

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can produce epoxides or other oxygenated derivatives.

- Reduction : Reduction of double bonds can yield saturated analogs.

- Substitution : The acetate group can be replaced with other functional groups under specific conditions .

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Epoxides | Peracids |

| Reduction | Saturated compounds | Hydrogenation catalysts (Pd/Pt) |

| Substitution | Various derivatives | Nucleophiles (amines/alcohols) |

Case Study 1: Efficacy of Pheromone Traps

A study conducted by researchers examined the efficacy of various trap designs using this compound to capture male Tuta absoluta. The results demonstrated that traps baited with this pheromone significantly outperformed traditional traps without pheromones in attracting male moths .

Case Study 2: Synthesis and Application

Research detailing a new synthesis method for this compound highlighted its potential for large-scale production. The study emphasized the importance of optimizing synthesis routes to ensure high yields and purity for practical applications in pest management .

Mecanismo De Acción

The mechanism by which (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate exerts its effects involves binding to specific receptors in the olfactory system of insects. This binding triggers a series of molecular events that lead to behavioral changes, such as attraction or mating behavior . The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure .

Comparación Con Compuestos Similares

Similar Compounds

(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.

(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-al: Similar structure but with an aldehyde group instead of an acetate group.

Uniqueness

What sets (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate apart is its specific role as a sex pheromone in certain insect species. Its unique combination of double bonds and the acetate group makes it highly effective in eliciting specific behavioral responses in target insects .

Actividad Biológica

Overview

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is a chemical compound recognized primarily for its role as a sex pheromone in certain insect species, notably the South American tomato pinworm (Scrobipalpuloides absoluta). This compound's unique stereochemistry and functional groups facilitate specific interactions with insect olfactory receptors, triggering mating behaviors and influencing pest management strategies.

Target of Action

The primary target of this compound is the male Scrobipalpuloides absoluta. The compound acts as a chemical signal that attracts males to females for mating purposes.

Mode of Action

The pheromone interacts with the olfactory receptors in the antennae of male moths. This interaction initiates a series of behavioral responses that lead to increased mating success. The specificity of the compound's structure is crucial for its effectiveness in eliciting these responses.

Biochemical Pathways

Upon binding to olfactory receptors, this compound activates signal transduction pathways that result in behavioral changes in the moths. This includes increased locomotion towards the source of the pheromone and subsequent mating behavior.

Chemical Structure

The molecular formula for this compound is . Its structural features include three double bonds and an acetate group that contribute to its biological activity.

Synthesis

The synthesis of this compound has been achieved through various methods. One notable approach involves titanium(II)-mediated Z-reduction of alkynes to yield high-purity products. This method emphasizes stereospecificity and regioselectivity crucial for maintaining the biological activity of the compound .

Case Studies

- Attraction Efficacy : Research has demonstrated that this compound effectively attracts male S. absoluta moths in field trials. The quantity required for attraction ranges from 10 picograms to 10 milligrams per trap .

- Behavioral Response : In controlled experiments, males exposed to this pheromone exhibited significant increases in movement towards pheromone sources compared to controls lacking the compound. This suggests a strong behavioral response linked directly to the presence of this compound .

Applications in Pest Management

The use of this compound in pest management strategies offers a biorational alternative to traditional pesticides. By deploying traps baited with this pheromone:

- Population Control : Mating disruption can be achieved by saturating an area with synthetic pheromones.

- Integrated Pest Management (IPM) : This compound can be integrated into IPM strategies to reduce reliance on chemical insecticides while effectively managing pest populations .

Comparative Analysis

| Compound | Structure | Biological Role |

|---|---|---|

| This compound | Structure | Sex pheromone for S. absoluta |

| (3E,8Z)-Tetradeca-3,8-dienyl acetate | Similar structure without 11Z double bond | Lesser attraction efficacy |

| (3E)-Tetradeca-3-enyl acetate | Lacks multiple double bonds | Not effective as a pheromone |

Q & A

Basic Research Questions

Q. How can the structural configuration of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate be confirmed experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify double-bond geometry via coupling constants and chemical shifts. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and fragmentation patterns. Cross-reference data with databases like NIST Chemistry WebBook for validation . For stereochemical confirmation, NOESY/ROESY NMR experiments or chiral column chromatography may resolve ambiguities in E/Z isomerism .

Q. What synthetic routes are available for producing this compound?

- Methodological Answer : A common approach involves Wittig or Horner-Wadsworth-Emmons reactions to construct conjugated diene/triene systems. For example:

- React (Z)-configured alkenyl phosphonates with aldehydes to form specific double bonds.

- Acetylate the resulting alcohol intermediates using acetic anhydride/pyridine.

Optimize stereoselectivity by controlling reaction temperature and catalysts (e.g., palladium for cross-couplings). Validate purity via HPLC (>95%) and monitor by FT-IR for acetate ester formation .

Q. How can environmental fate studies for this compound be designed?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011), which include:

- Laboratory assays : Measure hydrolysis rates (pH-dependent), photodegradation under UV light, and biodegradation using OECD 301 protocols.

- Field studies : Use SPME-GC-MS to track compound distribution in soil/water matrices.

- Bioaccumulation models : Apply log values (octanol-water partitioning) to predict biotic uptake .

Advanced Research Questions

Q. How do analytical challenges arise in distinguishing this compound from its positional isomers?

- Methodological Answer : Isomers with shifted double bonds (e.g., 3E,8E,11Z vs. 3E,8Z,11Z) require high-resolution GC-MS with polar columns (e.g., DB-WAX) to separate based on retention indices. Electron-impact MS fragmentation patterns differ due to allylic cleavage sites. For unresolved cases, synthesize pure isomers and compare spectroscopic fingerprints .

Q. What experimental strategies address the compound’s instability during storage or handling?

- Methodological Answer :

- Storage : Use amber vials under inert gas (argon) at –20°C to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w.

- Degradation monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-QTOF-MS .

Q. How can bioactivity assays be optimized to evaluate this compound’s ecological impact?

- Methodological Answer :

- Tiered testing : Start with Daphnia magna acute toxicity (OECD 202) and Ames mutagenicity assays .

- Sublethal endpoints : Use gene expression profiling (e.g., RT-qPCR for detoxification genes like CYP450) in model organisms.

- Field validation : Deploy mesocosms to simulate ecosystem-level effects, measuring biomarker responses in invertebrates .

Q. What computational methods predict the compound’s interaction with insect pheromone receptors?

- Methodological Answer :

- Molecular docking : Use crystal structures of target receptors (e.g., Bombyx mori pheromone-binding protein) and software like AutoDock Vina to model binding affinities.

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes. Validate with electroantennography (EAG) on live insect antennae .

Propiedades

IUPAC Name |

[(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPJPNQEVWTZSJ-XBZOLNABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CCC/C=C/CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700624 | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163041-94-9 | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163041949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECA-3,8,11-TRIENYL ACETATE, (3E,8Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQR9SPA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.